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Compound of Interest

Compound Name: CZC-54252

Cat. No.: B606911 Get Quote

An In-Depth Technical Guide to CZC-54252: A Potent LRRK2 Inhibitor

This technical guide provides a comprehensive overview of the chemical properties, biological

activity, and experimental evaluation of CZC-54252, a potent and selective inhibitor of Leucine-

Rich Repeat Kinase 2 (LRRK2). This document is intended for researchers, scientists, and

professionals in the field of drug development and neuroscience, particularly those with an

interest in therapeutics for Parkinson's disease.

Chemical Structure and Properties
CZC-54252, also known by its hydrochloride salt form, is a small molecule inhibitor of LRRK2.

Its chemical identity and key properties are summarized below.

Table 1: Chemical and Physical Properties of CZC-54252
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Property Value

IUPAC Name

N-(2-((5-chloro-2-((2-methoxy-4-

morpholinophenyl)amino)pyrimidin-4-

yl)amino)phenyl)methanesulfonamide[1]

CAS Number 1191911-27-9 (free base)[2][3][4]

1784253-05-9 (hydrochloride)[1]

Molecular Formula C₂₂H₂₅ClN₆O₄S (free base)[2][3]

C₂₂H₂₆Cl₂N₆O₄S (hydrochloride)[1][5][6]

Molecular Weight 505.0 g/mol (free base)[2]

541.5 g/mol (hydrochloride)[1][6]

Appearance Yellow solid[6]

Purity ≥98%[2]

Solubility

Soluble in DMSO (up to 100 mM)[6][7]. Soluble

in DMF (20 mg/mL) and DMF:PBS (pH 7.2)

(1:1) (0.5 mg/mL)[2].

Storage Store at -20°C[1][6].

SMILES
COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(

C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl[6]

InChI

InChI=1S/C22H25ClN6O4S/c1-32-20-13-15(29-

9-11-33-12-10-29)7-8-19(20)26-22-24-14-

16(23)21(27-22)25-17-5-3-4-6-18(17)28-

34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,

(H2,24,25,26,27)[2]

Biological Activity and Mechanism of Action
CZC-54252 is a highly potent and selective inhibitor of the LRRK2 kinase, a key therapeutic

target in Parkinson's disease. Mutations in the LRRK2 gene, particularly the G2019S mutation,

are linked to an increased risk of both familial and sporadic Parkinson's disease. These
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mutations often lead to a gain-of-function in the kinase activity of the LRRK2 protein,

contributing to neuronal damage and death.

CZC-54252 effectively inhibits both wild-type (WT) LRRK2 and the pathogenic G2019S mutant

form. Its inhibitory activity has been quantified through various in vitro assays, demonstrating

low nanomolar potency.

Table 2: In Vitro Potency and Efficacy of CZC-54252

Parameter Target Value

IC₅₀ Wild-Type LRRK2 1.28 nM[2][7][8]

IC₅₀ G2019S Mutant LRRK2 1.85 nM[2][7][8]

EC₅₀

Neuroprotection in primary

human neurons with G2019S

LRRK2

~1 nM[2][8]

The mechanism of action of CZC-54252 involves the direct inhibition of the LRRK2 kinase

activity, thereby preventing the downstream signaling events that lead to neuronal toxicity. This

inhibition has been shown to rescue the neurodegenerative phenotypes associated with the

G2019S LRRK2 mutation in primary human neurons.

LRRK2 Signaling Pathway
The LRRK2 signaling pathway is complex and not yet fully elucidated. However, it is known to

be involved in various cellular processes, including vesicular trafficking, autophagy, and

mitochondrial function. The pathogenic G2019S mutation enhances LRRK2 kinase activity,

leading to aberrant phosphorylation of downstream substrates and subsequent neuronal

damage. CZC-54252 acts by blocking this hyperactivation.
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Caption: LRRK2 signaling and the inhibitory action of CZC-54252.

Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize CZC-
54252.

In Vitro LRRK2 Kinase Inhibition Assay (IC₅₀
Determination)
The half-maximal inhibitory concentration (IC₅₀) of CZC-54252 against wild-type and G2019S

LRRK2 was determined using a time-resolved fluorescence resonance energy transfer (TR-

FRET)-based kinase activity assay.

Experimental Workflow:

Start:
Prepare Reagents

Incubate LRRK2 with
CZC-54252

Add ATP and
TR-FRET Substrate

Allow Kinase
Reaction to Proceed

Stop Reaction and
Add Detection Reagents Read TR-FRET Signal Calculate IC₅₀

Click to download full resolution via product page
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Caption: Workflow for determining the IC₅₀ of CZC-54252.

Methodology:

Reagent Preparation:

Recombinant human wild-type LRRK2 and G2019S LRRK2 enzymes are prepared.

A suitable LRRK2 substrate peptide (e.g., LRRKtide) and ATP are prepared in a kinase

reaction buffer.

Serial dilutions of CZC-54252 in DMSO are prepared.

Assay Procedure:

The LRRK2 enzyme is pre-incubated with varying concentrations of CZC-54252 or DMSO

(vehicle control) in a low-volume 384-well plate.

The kinase reaction is initiated by adding a mixture of the substrate peptide and ATP. The

final ATP concentration should be close to the KM value for LRRK2 (approximately 100

µM).

The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room

temperature.

The reaction is stopped, and the detection reagents (e.g., a europium-labeled anti-

phosphoserine antibody and a streptavidin-allophycocyanin conjugate) are added.

After another incubation period, the TR-FRET signal is measured using a plate reader.

Data Analysis:

The raw TR-FRET data is normalized to the controls.

The normalized data is plotted against the logarithm of the inhibitor concentration.

The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
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Neuronal Injury Assay in Primary Human Neurons (EC₅₀
Determination)
The neuroprotective effect of CZC-54252 was assessed in primary human cortical neurons

expressing the G2019S LRRK2 mutant, which is known to induce neurite degeneration.

Methodology:

Cell Culture and Transfection:

Primary human cortical neurons are cultured under standard conditions.

Neurons are transfected with a plasmid encoding G2019S LRRK2 and a co-reporter such

as GFP to visualize neuronal morphology. Control neurons are transfected with an empty

vector.

Compound Treatment:

Following transfection, the neurons are treated with varying concentrations of CZC-54252
or DMSO (vehicle control).

Neurite Morphology Analysis:

After a suitable incubation period (e.g., 72 hours), the neurons are fixed and imaged using

fluorescence microscopy.

The morphology of the GFP-positive neurons is analyzed to quantify neurite length and

the number of branch points using a computerized algorithm.

Data Analysis:

The neurite length and branch point counts are normalized to the control (empty vector)

group.

The normalized data is plotted against the logarithm of the CZC-54252 concentration.

The EC₅₀ value, representing the concentration at which 50% of the neuroprotective effect

is observed, is calculated by fitting the data to a suitable dose-response curve.
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Conclusion
CZC-54252 is a valuable research tool for investigating the role of LRRK2 in the

pathophysiology of Parkinson's disease. Its high potency and selectivity make it a suitable

compound for in vitro and cellular studies aimed at understanding the downstream

consequences of LRRK2 inhibition. The detailed experimental protocols provided in this guide

offer a framework for the evaluation of CZC-54252 and other potential LRRK2 inhibitors.

Further research is necessary to fully elucidate the therapeutic potential of targeting LRRK2 in

neurodegenerative diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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